Comparative MAO-B Inhibitory Potency: (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine vs. 4-(Trifluoromethoxy)benzylamine
In a standardized rat liver MAO-B inhibition assay, (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine demonstrated an IC₅₀ of 2.18 µM, while the structurally simpler analog 4-(trifluoromethoxy)benzylamine exhibited a markedly weaker IC₅₀ of 22.2 µM under comparable assay conditions [1][2]. This represents a >10-fold difference in potency, underscoring the critical role of the additional 3-chloro substitution and the cyclopropylamine moiety in enhancing target engagement.
| Evidence Dimension | MAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.18 µM (2,180 nM) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzylamine: 22.2 µM (22,200 nM) |
| Quantified Difference | >10-fold greater potency for target compound |
| Conditions | Rat liver MAO-B, 4-trifluoromethyl benzylamine substrate, 20 min preincubation |
Why This Matters
This >10-fold potency gain enables researchers to use lower concentrations in enzymatic assays, reducing potential off-target effects and improving signal-to-noise ratios.
- [1] BindingDB. (n.d.). BDBM50539406 (CHEMBL4646836): IC₅₀ = 2.18E+3 nM for MAO-B. View Source
- [2] BindingDB. (2021). BDBM50539422 (CHEMBL4639627): IC₅₀ = 2.22E+4 nM for MAO-B. View Source
